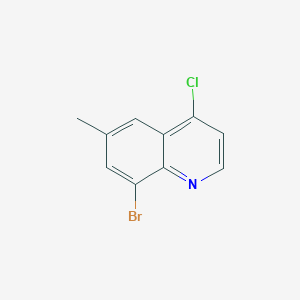

8-Bromo-4-chloro-6-methylquinoline

Description

Overview of Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged structure in drug discovery, found in a wide array of natural products and synthetic compounds with significant pharmacological properties. evitachem.combldpharm.com Its derivatives have been successfully developed into drugs for treating a broad spectrum of diseases, including cancer, malaria, and bacterial infections. evitachem.combldpharm.com The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, underscores its enduring importance in the quest for novel medicines. uni.lu The functionalization of the quinoline core at different positions allows for the modulation of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific biological activity. evitachem.com

Significance of Halogenated Quinoline Derivatives in Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold has a profound impact on the molecule's properties. Halogenation can alter the electronic distribution within the molecule, influence its metabolic stability, and enhance its binding affinity to biological targets through various interactions, including halogen bonding. uni.lu This makes halogenated quinolines a particularly attractive class of compounds for researchers. For example, the presence of halogens can lead to compounds with improved efficacy and selectivity. uni.lu The specific placement of different halogens on the quinoline ring provides a powerful tool for medicinal chemists to systematically explore structure-activity relationships (SAR).

Contextual Importance of 8-Bromo-4-chloro-6-methylquinoline as a Research Compound

This compound is a specialized chemical intermediate that has garnered attention in the field of synthetic chemistry. evitachem.com Its unique substitution pattern, featuring a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position, makes it a valuable precursor for the synthesis of more complex molecules. evitachem.comuni.lu The differential reactivity of the bromine and chlorine substituents allows for selective chemical transformations, providing a strategic advantage in multi-step synthetic sequences. This compound serves as a critical building block for creating libraries of novel quinoline derivatives to be evaluated for potential biological activities. evitachem.com

Chemical and Physical Properties of this compound

The utility of this compound in research is underpinned by its distinct chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | scbt.com |

| Molecular Weight | 256.53 g/mol | scbt.com |

| IUPAC Name | This compound | |

| CAS Number | 1156602-22-0 | scbt.com |

| Predicted XLogP3 | 3.9 | uni.lu |

This table presents basic chemical and physical data for this compound.

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct functionalities present on the quinoline core. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The bromine atom at the 8-position can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methyl group at the 6-position can also be a site for further chemical modification.

Application in the Synthesis of Research Compounds

This compound is primarily utilized as an intermediate in the synthesis of more elaborate molecules for research purposes, particularly in the fields of medicinal and materials chemistry. evitachem.com Its role as a building block allows for the systematic development of novel compounds where the quinoline core is further functionalized. Researchers can leverage the reactivity of the chloro and bromo substituents to introduce diverse chemical moieties, thereby creating libraries of compounds for screening in various biological assays. The potential applications of these synthesized compounds span from anticancer to antimicrobial research. evitachem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLLMICSEAATSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656130 | |

| Record name | 8-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156602-22-0 | |

| Record name | 8-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156602-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 4 Chloro 6 Methylquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two halogen atoms, a chloro group at the electron-deficient C4-position and a bromo group at the C8-position, allows for selective nucleophilic substitution reactions. The C4-chloro substituent is particularly susceptible to displacement by various nucleophiles due to the activating effect of the quinoline (B57606) nitrogen atom.

Displacement by Nitrogen-Containing Nucleophiles

The reaction of 8-Bromo-4-chloro-6-methylquinoline with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and other nitrogenous heterocycles, provides a direct route to a diverse array of 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The specific conditions, including temperature and reaction time, are contingent on the nucleophilicity of the reacting amine.

While specific examples for this compound are not extensively detailed in publicly available literature, the general reactivity pattern of 4-chloroquinolines suggests that reactions with aliphatic and aromatic amines proceed readily. For instance, analogous 4-chloroquinolines are known to react with anilines and benzylamines at elevated temperatures to yield the corresponding 4-arylamino- and 4-benzylamino-quinolines. The reaction with hydrazine (B178648) hydrate (B1144303) would be expected to produce 8-bromo-4-hydrazinyl-6-methylquinoline, a versatile intermediate for the synthesis of pyrazolo[3,4-c]quinolines and other fused heterocyclic systems.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table is illustrative and based on the general reactivity of 4-chloroquinolines, as specific data for this compound is limited in the provided search results.

| Nucleophile | Product |

|---|---|

| Aniline (B41778) | 8-Bromo-6-methyl-N-phenylquinolin-4-amine |

| Hydrazine | 8-Bromo-4-hydrazinyl-6-methylquinoline |

Displacement by Oxygen- or Sulfur-Containing Nucleophiles

The C4-chloro atom can also be displaced by oxygen and sulfur nucleophiles to afford the corresponding ethers and thioethers. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield 8-bromo-4-methoxy-6-methylquinoline and 8-bromo-4-ethoxy-6-methylquinoline, respectively. These reactions are typically performed in the corresponding alcohol as the solvent. Similarly, reaction with thiols or their corresponding thiolates, like sodium thiophenoxide, would lead to the formation of 8-bromo-6-methyl-4-(phenylthio)quinoline. These ether and thioether derivatives can serve as intermediates for further transformations or as final target molecules in drug discovery programs.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an ideal substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective and sequential couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the C8-position.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for the formation of carbon-carbon bonds. evitachem.com this compound can participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of aryl or heteroaryl substituents. evitachem.com The reaction typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate.

By reacting this compound with various arylboronic acids, a library of 8-aryl-4-chloro-6-methylquinolines can be synthesized. These products can then undergo a second cross-coupling reaction or a nucleophilic substitution at the C4-position to generate more complex, polysubstituted quinolines.

Table 2: Representative Suzuki-Miyaura Coupling Reactions This table is illustrative and based on the general reactivity of haloquinolines in Suzuki-Miyaura coupling, as specific data for this compound is limited in the provided search results.

| Arylboronic Acid | Product |

|---|---|

| Phenylboronic acid | 4-Chloro-6-methyl-8-phenylquinoline |

| 4-Methoxyphenylboronic acid | 4-Chloro-8-(4-methoxyphenyl)-6-methylquinoline |

Heck Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. This reaction can be applied to this compound to introduce an alkyne moiety, typically at the more reactive C8-position. The resulting 8-alkynyl-4-chloro-6-methylquinolines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions or conversion to other functional groups.

Formation of Fused Heterocyclic Systems

The quinoline core of this compound serves as a foundational structure for the construction of more complex, fused polycyclic systems. The reactive chloro and bromo substituents are key handles for annulation reactions, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org While specific cycloaddition studies on this compound are not extensively documented, the quinoline ring system can participate in such transformations, typically acting as either the diene or dienophile component, particularly in Diels-Alder reactions. wikipedia.orglibretexts.org

The general classes of cycloaddition reactions applicable to quinoline frameworks include:

[4+2] Cycloadditions (Diels-Alder Reaction): This is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org The quinoline nucleus can act as a dienophile. For instance, ortho-quinone methides, which are highly reactive intermediates, readily undergo [4+2] cycloaddition with various dienophiles. nih.gov

[4+4] Photocycloaddition: This reaction involves the dimerization of two unsaturated molecules, each contributing four π-electrons, to form an eight-membered ring under photochemical conditions. wikipedia.org The photodimerization of anthracene (B1667546) is a classic example of this type of reaction. wikipedia.org

[4+1] Cycloaddition: This formal cycloaddition can be used to synthesize spirocyclic scaffolds. For example, the reaction of 3-chlorooxindoles with in situ generated ortho-quinone methides proceeds via a formal [4+1] cycloaddition to yield spirocyclic oxindoles. nih.gov

These cycloaddition strategies represent potential pathways for the derivatization of this compound, enabling the synthesis of novel polycyclic aromatic systems.

Pyrazole (B372694) and Thiazole (B1198619) Ring Annulation

The fusion of pyrazole or thiazole rings onto the quinoline scaffold can significantly alter its biological and photophysical properties. Annulation is typically achieved by constructing the new heterocyclic ring using the existing atoms of the quinoline core and a suitable reaction partner.

Pyrazole Ring Annulation: The synthesis of pyrazoloquinolines can be achieved through several strategies. One common method involves the reaction of a suitably functionalized quinoline, such as a 2-chloro-3-formylquinoline, with hydrazine or its derivatives. mdpi.com The hydrazine reacts with the formyl group and subsequently displaces the chloro group to form the fused pyrazole ring. mdpi.com Another approach is the ruthenium-catalyzed annulation of pyrazole derivatives with alkynes to form pyrazolo[5,1-a]isoquinolines. researchgate.net For this compound, derivatization to introduce a hydrazone or a reactive carbonyl group adjacent to a halogen could pave the way for pyrazole ring fusion.

Thiazole Ring Annulation: The synthesis of quinoline-thiazole hybrids is of significant interest due to their potential as anticancer and antimicrobial agents. rsc.orgnih.gov A common strategy involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). In the context of this compound, one could envision a multi-step sequence where one of the halogen atoms is converted into a functional group that can then be elaborated into a fused thiazole ring. For example, conversion of the 4-chloro group to a 4-thiol, followed by reaction with an α-halocarbonyl compound, could lead to a thiazolo[4,5-c]quinoline system.

The following table summarizes potential annulation strategies:

| Fused Ring | General Strategy | Required Quinoline Precursor Functionality | Co-reactant |

|---|---|---|---|

| Pyrazole | Hydrazine Condensation/Cyclization | ortho-Halo-aldehyde or ortho-Halo-ketone | Hydrazine or substituted hydrazines |

| Thiazole | Hantzsch-type Synthesis | ortho-Amino-thiol or ortho-Halo-thioamide | α-Halocarbonyl compounds |

Imidazoquinoline Derivative Synthesis

Imidazoquinolines are a class of compounds known for their potent immunomodulatory and antiviral activities. The synthesis of fused imidazo[4,5-c]quinoline systems often starts from a quinoline substituted with vicinal amino and chloro groups. For this compound, a synthetic route would likely involve the introduction of an amino group at either the C3 or C5 position.

A plausible synthetic sequence could be:

Nitration of the quinoline ring, followed by reduction to an amino group. The position of nitration would be directed by the existing substituents.

Reaction of the resulting amino-chloro-quinoline with a one-carbon synthon, such as a carboxylic acid, orthoester, or cyanogen (B1215507) bromide, to construct the imidazole (B134444) ring.

For instance, the synthesis of C2-substituted imidazoquinolines has been reported, highlighting the versatility of quinoline precursors in building such fused systems. researchgate.net The reaction of a 3-amino-4-chloroquinoline derivative with an aldehyde followed by oxidative cyclization is a known method to access these scaffolds.

Other Transformation Reactions

Beyond the formation of fused rings, the reactive sites on this compound allow for a variety of other chemical transformations, including oxidation and reduction, which modify the core quinoline structure and its properties.

Oxidation Reactions (e.g., Quinoline N-oxides)

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding quinoline N-oxide. wikipedia.orgresearchgate.net This transformation alters the electronic properties of the quinoline system, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide function can also act as a directing group in subsequent reactions.

Common oxidizing agents for this transformation include:

Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of aza-aromatic compounds.

Hydrogen peroxide: Often used in acetic acid or in alkaline conditions. clockss.org

Dimethyldioxirane (DMDO): A powerful yet mild oxidizing agent that can efficiently oxidize pyridines and quinolines to their N-oxides at room temperature. researchgate.net

The oxidation of substituted quinolines, including those with methyl and halogen substituents, to their N-oxides is a well-established reaction. researchgate.netchinesechemsoc.orgacs.org The resulting this compound N-oxide would be a valuable intermediate for further functionalization.

Reduction Reactions (e.g., Dihydroquinolines, Tetrahydroquinolines)

The quinoline ring can be partially or fully hydrogenated to yield dihydroquinolines and tetrahydroquinolines, respectively. These reduced derivatives have distinct three-dimensional structures and are prevalent in many natural products and pharmaceuticals. wikipedia.org

Formation of Tetrahydroquinolines: The most common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. wikipedia.orgnih.gov This reaction typically involves the use of hydrogen gas and a heterogeneous catalyst.

| Reaction Type | Typical Reagents/Catalysts | Product |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, PtO2, Raney Ni | 1,2,3,4-Tetrahydroquinoline |

| Transfer Hydrogenation | Hantzsch ester, Organosilanes | 1,2,3,4-Tetrahydroquinoline |

| Electrochemical Reduction | Acetonitrile as H-source | Tetrahydroquinoline derivatives |

Alternative methods include transfer hydrogenation using reagents like Hantzsch ester or organosilanes with a gold catalyst, and electrochemical methods. organic-chemistry.orgrsc.org The reduction of this compound would likely yield 8-bromo-4-chloro-6-methyl-1,2,3,4-tetrahydroquinoline, although dehalogenation can sometimes occur as a side reaction depending on the catalyst and conditions.

Formation of Dihydroquinolines: The synthesis of 1,2-dihydroquinolines can be achieved through more selective reduction methods. nih.govorganic-chemistry.org For instance, the ring-closing carbonyl-olefin metathesis of N-allyl 2-aminobenzaldehydes catalyzed by hydrazine is a modern approach to this scaffold. nih.gov Oxidation of the corresponding dihydroquinoline, often with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can regenerate the quinoline aromaticity if desired. nih.gov

Condensation Reactions (e.g., Schiff Bases, α,β-Unsaturated Ketones)

The chemical architecture of this compound, while not possessing inherent functionalities for direct condensation, serves as a versatile scaffold for the introduction of reactive groups that can readily participate in such reactions. The derivatization strategies to enable the formation of Schiff bases and α,β-unsaturated ketones typically involve initial modifications of the quinoline core, specifically targeting the chloro substituent at the C-4 position and the methyl group at the C-6 position.

Synthesis of Schiff Bases via 4-Amino Derivatives

The formation of Schiff bases, or azomethines, necessitates the presence of a primary amine, which undergoes condensation with an aldehyde or a ketone. The parent compound, this compound, lacks an amino group. Therefore, a key preliminary step is the nucleophilic substitution of the chlorine atom at the 4-position with an amino group. This transformation is a well-established reaction for 4-chloroquinoline (B167314) derivatives. evitachem.comsmolecule.com

The resulting intermediate, 4-amino-8-bromo-6-methylquinoline (B12111998), possesses the required primary amine functionality. This aminoquinoline can then be condensed with a variety of aromatic or aliphatic aldehydes to yield the corresponding Schiff bases. The general reaction scheme involves the reaction of the 4-amino derivative with an aldehyde in a suitable solvent, often with acid catalysis to facilitate the dehydration of the intermediate carbinolamine.

General Reaction Scheme for Schiff Base Formation:

Table 1: Hypothetical Schiff Base Derivatives of this compound

This table presents a selection of potential Schiff base derivatives that could be synthesized from 4-amino-8-bromo-6-methylquinoline and various aldehydes. The data is illustrative of the types of structures that can be achieved through this derivatization strategy.

| Aldehyde Reactant | Product Schiff Base Name | Molecular Formula |

| Benzaldehyde | N-(8-bromo-6-methylquinolin-4-yl) -1-phenylmethanimine | C₁₇H₁₂Br N₂ |

| 4-Methoxybenzaldehyde | N-(8-bromo-6-methylquinolin-4-yl) -1-(4-methoxyphenyl)methanimine | C₁₈H₁₄BrN₃O |

| 4-Nitrobenzaldehyde | N-(8-bromo-6-methylquinolin-4-yl) -1-(4-nitrophenyl)methanimine | C₁₇H₁₁BrN₄O₂ |

This data is hypothetical and for illustrative purposes.

Synthesis of α,β-Unsaturated Ketones via Carbonyl Derivatives

The synthesis of α,β-unsaturated ketones, often achieved through the Claisen-Schmidt condensation, requires a carbonyl compound (aldehyde or ketone) with an α-hydrogen to react with another carbonyl compound, typically an aromatic aldehyde in the context of quinoline derivatives. wikipedia.orgtaylorandfrancis.com The 6-methyl group of this compound provides a synthetic handle for the introduction of the necessary carbonyl functionality.

One plausible strategy involves the oxidation of the 6-methyl group to a 6-formyl group (an aldehyde). While the direct oxidation of such methyl groups can be challenging due to potential over-oxidation to the carboxylic acid, specific reagents like manganese dioxide (MnO₂) have been shown to selectively oxidize methyl groups on quinoline rings to the corresponding aldehydes.

Once the 8-bromo-4-chloroquinoline-6-carbaldehyde is synthesized, it can undergo a Claisen-Schmidt condensation with a suitable ketone (e.g., acetone, acetophenone) in the presence of a base or acid catalyst to yield the desired α,β-unsaturated ketone.

General Reaction Scheme for α,β-Unsaturated Ketone Formation:

Table 2: Hypothetical α,β-Unsaturated Ketone Derivatives of this compound

This table illustrates potential α,β-unsaturated ketone derivatives that could be synthesized from 8-bromo-4-chloroquinoline-6-carbaldehyde.

| Ketone Reactant | Product α,β-Unsaturated Ketone Name | Molecular Formula |

| Acetone | (E)-4-(8-bromo-4-chloro-6-methylquinolin -6-yl)but-3-en-2-one | C₁₄H₁₀BrClNO |

| Acetophenone | (E)-1-phenyl-3-(8-bromo-4-chloro-6-methylquinolin -6-yl)prop-2-en-1-one | C₁₉H₁₂BrClNO |

| Cyclohexanone | (E)-2-((8-bromo-4-chloro-6-methylquinolin -6-yl)methylene)cyclohexan-1-one | C₁₇H₁₄BrClNO |

This data is hypothetical and for illustrative purposes.

An alternative, though potentially less direct, approach to a suitable ketone precursor could be a Friedel-Crafts acylation of a derivative of 8-bromo-6-methylquinoline, although the electronic nature of the substituted quinoline ring would significantly influence the feasibility and regioselectivity of such a reaction. sigmaaldrich.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Positional and Substituent Effects on Biological Activity

The biological activity of 8-Bromo-4-chloro-6-methylquinoline is intricately linked to the nature and position of its substituents on the quinoline (B57606) core. The interplay between the bromine atom at position 8, the chlorine atom at position 4, and the methyl group at position 6 defines the compound's physicochemical properties and its interactions with biological targets. smolecule.comevitachem.com Preliminary research suggests that this compound may exhibit antimicrobial and anticancer properties, with the halogen substituents thought to enhance its pharmacological effects. smolecule.com

Influence of Chlorine Substitution at Position 4

The chlorine atom at the 4-position of the quinoline ring also plays a crucial role in shaping the molecule's reactivity and biological activity. The 4-chloro substituent is known to activate the quinoline ring for nucleophilic substitution reactions, making it a key position for further chemical modifications to generate diverse analogs. evitachem.com From an electronic standpoint, the electronegative chlorine atom can influence the electron distribution within the quinoline ring system, which can affect its binding affinity to biological macromolecules. In some quinoline-based compounds, the presence of a chlorine atom at various positions has been associated with enhanced biological activity. nih.gov

Impact of Methyl Group at Position 6

The methyl group at the 6-position, while seemingly a simple alkyl substituent, can have a profound impact on the biological activity of the quinoline scaffold. The methyl group can influence the molecule's lipophilicity and steric profile. In some contexts, a methyl group can provide favorable hydrophobic interactions with the active site of a target protein. For instance, studies on other quinoline derivatives have shown that substitution at the C-6 position can influence anticancer activity, although in some cases, methyl substitution at C-5 was found to be more potent. nih.gov In a study on different quinoline analogs, a 6-methyl substituent was found to be highly favored for retinoid X receptor (RXR) agonist potency. However, it is important to note that the specific impact of the 6-methyl group in the context of the 8-bromo and 4-chloro substitutions in this particular molecule requires further dedicated investigation.

Halogen Modulations and Their Impact on Receptor/Enzyme Interactions

The halogen atoms, bromine and chlorine, on the quinoline ring of this compound are key modulators of its interaction with biological targets. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in drug-receptor binding. The bromine and chlorine atoms of this compound can potentially form halogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors. These interactions can contribute to the stability of the ligand-target complex and, consequently, to the biological activity of the compound.

Elucidation of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinoline derivatives, the core scaffold itself is often considered a key pharmacophoric element. rsc.org The specific biological effects of this compound would be dictated by the spatial arrangement of its key features: the hydrophobic quinoline core, the hydrogen bond accepting nitrogen atom, and the specific positions and nature of the bromo, chloro, and methyl substituents.

For potential anticancer activity, the pharmacophore might involve interactions with the ATP-binding pocket of a protein kinase or intercalation with DNA. For antimicrobial activity, the pharmacophore could be designed to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. The unique substitution pattern of this compound provides a specific template for such interactions. The bromine at position 8 and chlorine at position 4 can act as key recognition elements, while the methyl group at position 6 can provide additional hydrophobic interactions to enhance binding affinity. smolecule.comevitachem.com Further computational modeling and experimental studies are necessary to precisely define the pharmacophoric requirements for the specific biological activities of this compound.

In Vitro Biological Activity and Molecular Mechanism Investigations

Enzyme Inhibition Studies

The potential of 8-Bromo-4-chloro-6-methylquinoline to directly inhibit various enzymes has been explored in the context of the broader family of quinoline (B57606) compounds, which are known to interact with a range of enzymatic targets.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a validated target for the development of anticancer and anti-inflammatory drugs. Quinoline-based structures have been investigated as DHODH inhibitors. While research has been conducted on various quinoline derivatives for their DHODH inhibitory potential, specific data on the direct inhibition of DHODH by this compound has not been reported in the reviewed literature.

The enzyme CD38 is a multifunctional protein involved in calcium signaling and NAD+ metabolism, making it a target for various diseases, including cancer and metabolic disorders. Research has been published on the development of potent 4-amino-8-quinoline carboxamides as inhibitors of the NAD-hydrolyzing enzyme CD38. In these studies, this compound has been utilized as a starting material for the synthesis of these more complex inhibitors. This indicates its role as a chemical building block rather than a potent CD38 inhibitor itself in this specific research context. There is no available data on the direct inhibitory concentration (IC50) of this compound against the CD38 enzyme.

The broader class of quinoline derivatives has been investigated for activity against a wide array of other enzyme targets. For instance, some halogenated quinolines have been explored for their potential to inhibit kinases such as p38α MAP kinase. However, there are no specific studies that have published findings on the direct inhibitory effects of this compound on other enzyme targets like glucosamine-6-phosphate synthase. Preliminary research suggests that quinoline derivatives may possess antimicrobial and anticancer properties, which could be due to interactions with various enzymes, but specific data for this compound is lacking. smolecule.com

Receptor Binding and Modulation Assays

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. General interaction studies of quinoline derivatives suggest they may bind to various biological targets. smolecule.com The planar nature of the quinoline ring is conducive to π-stacking interactions, which can be significant in biological systems. evitachem.com However, there are no specific receptor binding assays or modulation studies for this compound reported in the scientific literature. Its potential to interact with specific receptors remains an area for future investigation.

Cellular Pathway Modulation

The ability of a compound to modulate cellular pathways is indicative of its potential biological activity. It is generally understood that the interaction of compounds like this compound with molecular targets can alter signaling pathways crucial for cell survival and replication. evitachem.com However, specific studies detailing how this compound modulates particular cellular pathways are not currently available. Research on related but distinct molecules, such as 8-Chloro-cyclic AMP, has shown mediation of p38 mitogen-activated protein kinase (MAPK) activation, but this cannot be directly extrapolated to this compound.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Preliminary research suggests that quinoline derivatives, including this compound, may possess anticancer properties, with some studies indicating cytotoxic effects against cancer cell lines. smolecule.com However, detailed investigations into the specific mechanisms of apoptosis induction by this compound are not extensively documented in publicly available literature. The presence of halogen substituents is often associated with enhanced pharmacological properties, potentially by influencing interactions with biological targets relevant to apoptosis. smolecule.com Further research is required to elucidate the precise pathways and molecular players involved in apoptosis mediated by this compound.

Table 1: Apoptosis Induction Data for this compound

| Cell Line | Concentration | Apoptotic Effect | Mechanism |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Anti-proliferative Mechanisms in Cancer Cell Lines

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ Value |

| Data Not Available | Data Not Available |

Antiviral Mechanisms

The potential of quinoline derivatives extends to antiviral applications. However, the specific antiviral mechanisms of this compound are not well-defined in existing research.

HIV-1 Latency Reversal through HDACs and NFAT Inhibition

There is currently no available scientific literature or data to suggest that this compound is involved in the reversal of HIV-1 latency through the inhibition of histone deacetylases (HDACs) or the nuclear factor of activated T-cells (NFAT) pathway.

ZIKV Replication Inhibition

Detailed studies on the inhibitory effects of this compound on Zika virus (ZIKV) replication have not been reported in the available scientific literature.

Antimicrobial Mechanisms

Preliminary research indicates that this compound may exhibit antimicrobial properties against various bacterial strains. smolecule.com The proposed mechanism for related quinoline compounds often involves the inhibition of essential bacterial enzymes or the disruption of cellular processes. evitachem.com However, specific studies detailing the minimum inhibitory concentration (MIC) against different microbial species and the precise molecular mechanisms of its antimicrobial action are not currently available.

Table 3: Antimicrobial Activity of this compound

| Microbial Species | MIC Value |

| Data Not Available | Data Not Available |

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org For 8-bromo-4-chloro-6-methylquinoline, DFT calculations can elucidate its fundamental properties, including its three-dimensional geometry, vibrational modes, and electronic spectra.

Geometry Optimization and Vibrational Analysis

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the coordinates of each atom in this compound are adjusted to minimize the total electronic energy of the molecule. nih.govtandfonline.comresearchgate.net This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

Chemical Shift Predictions (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, specifically the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netbohrium.comgithub.io These predictions are based on the calculated magnetic shielding around each nucleus in the optimized geometry.

By comparing the computed shifts with experimentally obtained spectra (when available), or by using them as a predictive tool, the assignment of each proton and carbon in the quinoline (B57606) ring and the methyl group can be confirmed. acs.org The accuracy of these predictions has been shown to be high for a wide range of organic molecules, making computational NMR a valuable adjunct to experimental work. github.ionih.gov For instance, the chemical shifts for the protons on the quinoline core would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, and the electron-donating nature of the methyl group, all of which can be quantified through calculation.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules, which are typically measured using UV-Vis spectroscopy. rsc.orgresearchgate.netsharif.edu By applying TD-DFT to the optimized geometry of this compound, the energies of its electronic transitions from the ground state to various excited states can be determined. These transitions correspond to the absorption of light at specific wavelengths.

The calculations would predict the λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π → π* or n → π* transitions). researchgate.netresearchgate.net For substituted quinolines, the position and intensity of the UV-Vis absorption bands are known to be sensitive to the nature and position of the substituents on the ring system, a phenomenon that TD-DFT can model effectively. researchgate.net

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Given that quinoline derivatives are a prominent scaffold in medicinal chemistry, molecular docking is a crucial computational technique to explore the potential of this compound as a therapeutic agent. smolecule.comevitachem.com Docking simulations predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or a receptor, and estimate the strength of the interaction.

Enzyme Active Site Interactions

Many drugs exert their effects by inhibiting the activity of specific enzymes. Molecular docking can be used to place this compound into the active site of various enzymes implicated in disease. For example, quinoline-based compounds have been investigated as inhibitors of protein kinases, reverse transcriptase, and metabolic enzymes. nih.govacs.orgnih.govresearchgate.net

A docking simulation would involve preparing the three-dimensional structures of the target enzyme and the ligand. The docking algorithm then samples a large number of possible binding poses and scores them based on a force field that approximates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the quinoline derivative and the amino acid residues in the enzyme's active site. nih.gov For instance, the bromine and chlorine atoms of the compound could form specific halogen bonds with backbone carbonyls or other electron-rich residues in the active site, contributing to its binding affinity and selectivity.

Table 1: Potential Enzyme Interactions for this compound (Hypothetical) This table is for illustrative purposes, as specific docking studies for this compound are not publicly available.

| Interaction Type | Potential Interacting Residue (Example) | Moiety of Ligand Involved |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Ser | Quinoline Nitrogen |

| Halogen Bonding | Gly, Leu (Backbone C=O) | 8-Bromo, 4-Chloro |

| Hydrophobic | Ala, Val, Leu, Ile | Quinoline Ring, 6-Methyl |

Receptor Binding Pocket Analysis

Similar to enzyme inhibition, the modulation of receptor function is a common mechanism of drug action. Molecular docking can be employed to investigate the binding of this compound to the binding pockets of various receptors. For example, quinoline derivatives have been studied as ligands for G-protein coupled receptors (GPCRs) and other receptor types. monash.edubenthamdirect.com

The analysis of the binding pocket would reveal the complementary in shape and chemical nature between the ligand and the receptor. The docking results can predict whether the compound is likely to act as an agonist or an antagonist. The binding energy values calculated by the docking software provide a qualitative estimate of the binding affinity. For this compound, the substituted quinoline core could fit into hydrophobic pockets, while the nitrogen, bromine, and chlorine atoms could form specific polar interactions with the receptor's binding site residues, guiding the design of more potent and selective analogs. nih.govfrontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide crucial insights into its conformational flexibility, stability, and interactions with biological macromolecules, such as proteins or nucleic acids.

In studies of related quinoline derivatives, MD simulations have been instrumental in understanding their potential as therapeutic agents. For instance, simulations of quinoline derivatives as protease inhibitors for SARS-CoV-2 have been used to analyze conformational stability, residue flexibility, and binding free energy of the ligand-protein complex. nih.gov These simulations often reveal a large number of intermolecular hydrogen bonds between the quinoline derivative and key amino acid residues of the target protein, indicating strong and stable interactions. nih.gov Similarly, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have helped establish the stability of the interactions involved. mdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectory of the molecule, providing information on its stable conformations and the dynamics of its interaction with solvent molecules. arabjchem.org When studying its potential as a drug, the compound would be docked into the active site of a target protein, and the MD simulation would then assess the stability of this complex. nih.govmdpi.com Key parameters analyzed would include the root-mean-square deviation (RMSD) to evaluate structural stability and the root-mean-square fluctuation (RMSF) to assess the flexibility of different parts of the molecule and the protein. mdpi.com

Co-crystal Structure Determinations and Analysis

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties, such as solubility and stability. nih.gov A co-crystal consists of two or more different molecules held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen or halogen bonds. nih.gov The determination and analysis of co-crystal structures, typically through X-ray diffraction, are vital for understanding these intermolecular interactions. mdpi.com

While specific co-crystal structures of this compound are not reported, studies on related quinoline derivatives provide a framework for how this compound might behave. For example, an experimental screen for salts and co-crystals of quinoline and 6-methylquinoline (B44275) with fumaric acid has been conducted. rsc.org This study resulted in the characterization of both a 1:1 salt and a new 2:1 co-crystal, highlighting the potential for quinoline moieties to form these complex structures. rsc.org The formation of co-crystals is often guided by the principle of supramolecular synthesis, utilizing predictable patterns of intermolecular interactions. nih.gov

Given the presence of a bromine and a chlorine atom on the quinoline ring, this compound is a candidate for forming halogen-bonded co-crystals. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The analysis of such co-crystal structures would involve examining the geometry and strength of these halogen bonds, as well as other interactions like π-stacking, which are common in aromatic systems like quinoline. Crystal structure prediction (CSP) is a computational method that can be used to predict and rank the likelihood of co-crystal formation with different coformers. xtalpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the synthesis of more potent analogues.

Numerous QSAR studies have been performed on quinoline derivatives for various therapeutic targets. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on large datasets of quinoline derivatives to develop models for antimalarial activity. nih.gov These models yielded statistically significant results with good predictive power. nih.gov In another study, QSAR models were developed for quinolinone-based thiosemicarbazones as potential agents against Mycobacterium tuberculosis. nih.gov The results suggested that descriptors like van der Waals volume, electron density, and electronegativity played a pivotal role in the anti-tuberculosis activity. nih.gov Specifically, it was found that electron-withdrawing groups like chlorine and bromine increased the biological activity. nih.gov

A hypothetical QSAR study involving this compound would include this compound in a series of structurally related quinoline derivatives with known biological activity. Various molecular descriptors would be calculated for each compound, and statistical methods like Partial Least Squares (PLS) regression would be used to build the QSAR model. mdpi.comnih.gov

Below is an interactive data table illustrating typical descriptors used in QSAR studies of quinoline derivatives and their correlation with biological activity.

| Descriptor Category | Example Descriptor | Influence on Activity (General Trend) |

| Electronic | Electronegativity | Electron-withdrawing groups can increase activity nih.gov |

| Steric | Molar Volume | Can influence binding to target site |

| Topological | Wiener Index | Relates to molecular branching and size |

| Thermodynamic | LogP (Lipophilicity) | Affects cell membrane permeability and solubility rsc.org |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are quantum chemical calculations that provide insights into the electronic properties and reactivity of a molecule.

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a recent comprehensive study on a series of tunable quinoline derivatives, MEP analysis was used to understand charge distribution and predict sites for molecular interactions. rsc.org For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen atom of the quinoline ring, indicating its potential to act as a hydrogen bond acceptor. Positive potential (blue) would be expected around the hydrogen atoms. sciensage.info

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. rsc.org

In the aforementioned study on tunable quinoline derivatives, FMO analysis was performed on a large set of compounds. rsc.org The HOMO and LUMO energy levels, along with the energy gap, were calculated. It was observed that the charge density of the HOMO and LUMO was distributed across different parts of the quinoline structure, and this distribution was influenced by the various substituents. rsc.org For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline.

An interactive data table showing representative FMO data for substituted quinolines is presented below.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Electron-Donating Group Substituted Quinoline | -5.5 | -1.5 | 4.0 |

| Unsubstituted Quinoline | -6.0 | -1.8 | 4.2 |

| Electron-Withdrawing Group Substituted Quinoline | -6.5 | -2.5 | 4.0 |

Note: The values in this table are representative and intended for illustrative purposes based on general trends observed in computational studies of quinoline derivatives.

Advanced Applications in Medicinal Chemistry Research

Lead Compound Identification and Optimization Strategies (In Vitro Focus)

While specific public domain in vitro studies identifying 8-Bromo-4-chloro-6-methylquinoline as a primary lead compound are not extensively detailed, its role as a foundational scaffold is implicit in the broader research on quinoline (B57606) derivatives. The process of lead identification often involves screening libraries of compounds against a biological target. A hypothetical lead optimization strategy starting from a simple halogenated quinoline could involve the synthesis of analogs like this compound to explore the structure-activity relationship (SAR).

Optimization strategies often involve systematic modifications of the lead structure. For a compound like this compound, this could include:

Substitution at the 4-position: The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This allows for the exploration of interactions with specific amino acid residues in a target protein.

Modification of the 8-bromo substituent: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups to probe for additional binding interactions.

Functionalization of the 6-methyl group: The methyl group can be oxidized or otherwise modified to introduce new functionalities that can modulate the compound's properties.

The following table illustrates a hypothetical optimization cascade based on a generic quinoline core, showcasing how substitutions could be systematically varied to improve biological activity.

| Compound | R1 (Position 4) | R2 (Position 6) | R3 (Position 8) | Hypothetical In Vitro Activity (IC₅₀, µM) |

| Lead A | -Cl | -H | -H | >50 |

| Analog 1 | -Cl | -CH₃ | -H | 25 |

| Analog 2 | -Cl | -H | -Br | 15 |

| Target Compound | -Cl | -CH₃ | -Br | 5 |

| Optimized Lead 1 | -NH-Aryl | -CH₃ | -Br | 0.8 |

| Optimized Lead 2 | -Cl | -CH₃ | -Aryl | 1.2 |

This table demonstrates a conceptual pathway where the systematic addition of the methyl and bromo groups to a chloroquinoline core leads to a progressive increase in potency. Further modifications at the reactive sites would then constitute the subsequent steps in a lead optimization campaign.

Quinoline Scaffold-Based Drug Design

The quinoline scaffold is a cornerstone in the design of drugs targeting a wide array of diseases, including cancer, malaria, and bacterial infections. crimsonpublishers.com The versatility of the quinoline ring system allows for the generation of large libraries of structurally diverse derivatives. crimsonpublishers.com this compound serves as an excellent starting point for such endeavors due to its pre-installed functional handles that allow for regioselective modifications.

The table below outlines key quinoline-based drugs and the general role of substitutions in their activity, providing a framework for how this compound could be utilized in designing new analogs.

| Drug Class | Example Drug | General Role of Quinoline Scaffold and Substituents |

| Antimalarials | Chloroquine | The quinoline core is essential for activity. Substituents on the ring modulate physicochemical properties like lipophilicity and basicity, which are critical for accumulation in the parasite's food vacuole. |

| Anticancer (Kinase Inhibitors) | Lapatinib | The quinoline scaffold acts as a hinge-binding motif. Substituents are crucial for establishing specific interactions with the kinase active site and for tuning selectivity and pharmacokinetic properties. |

| Antibacterial (Fluoroquinolones) | Ciprofloxacin | The core quinolone structure is responsible for inhibiting DNA gyrase and topoisomerase IV. Substituents at various positions influence the spectrum of activity, potency, and safety profile. |

The specific substitution pattern of this compound makes it a valuable intermediate for creating novel derivatives within these drug classes. For instance, the 4-chloro position can be displaced by various amines to generate compounds analogous to known kinase inhibitors, while the 8-bromo position offers a site for introducing groups that could enhance potency or target a different biological pathway.

Development of Chemical Probes for Biological Studies

Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes in real-time within living systems. The quinoline scaffold is an attractive core for the development of such probes due to its inherent fluorescence properties, which can be modulated by the introduction of various substituents. crimsonpublishers.com These probes are designed to exhibit changes in their fluorescence emission in response to specific analytes or changes in the cellular environment, such as pH, viscosity, or the presence of metal ions. crimsonpublishers.comnih.gov

While there are no specific reports detailing the use of this compound as a chemical probe, its structure possesses features that are desirable for probe development. The electron-withdrawing nature of the chloro and bromo substituents can influence the photophysical properties of the quinoline core. These halogens also provide convenient handles for attaching recognition moieties that can selectively bind to a biological target of interest.

The general design of a quinoline-based fluorescent probe involves three key components:

The Quinoline Fluorophore: The core structure that emits light.

The Recognition Unit: A functional group that selectively interacts with the target analyte.

The Linker: A chemical bridge connecting the fluorophore and the recognition unit.

The development of a chemical probe from this compound would likely involve the substitution of the 4-chloro or 8-bromo group with a linker attached to a recognition moiety. For example, a probe for detecting a specific enzyme could have an enzyme substrate attached at one of these positions. Upon enzymatic cleavage, a change in the fluorescence of the quinoline core would be observed.

The following table provides examples of how different quinoline-based probes are designed for specific biological applications, illustrating the potential for using this compound as a starting scaffold.

| Probe Target | General Design Strategy | Sensing Mechanism |

| pH | Introduction of an ionizable group on the quinoline ring. | Changes in protonation state alter the electronic properties and fluorescence of the quinoline core. |

| Metal Ions | Attachment of a chelating agent to the quinoline scaffold. | Binding of the metal ion restricts molecular rotation or induces a conformational change, leading to fluorescence enhancement or quenching. |

| Enzyme Activity | Conjugation of an enzyme-specific substrate to the quinoline fluorophore. | Enzymatic cleavage of the substrate releases the fluorophore, resulting in a "turn-on" fluorescence signal. |

| Biomolecules (e.g., DNA, Proteins) | Functionalization with a group that can intercalate into or bind to the target biomolecule. | The change in the local environment upon binding alters the fluorescence properties of the quinoline probe. |

The unique combination of substituents in this compound provides a platform for creating sophisticated chemical probes with tailored properties for a wide range of biological investigations.

Future Perspectives in Academic Research

Exploration of Novel Synthetic Routes

The synthesis of 8-Bromo-4-chloro-6-methylquinoline and its analogs is a key area for future research, aiming for methods that are efficient, scalable, and environmentally benign. Current approaches generally involve multi-step reactions. smolecule.comevitachem.com A common strategy starts with a substituted quinoline (B57606) precursor, followed by sequential bromination and chlorination to introduce the halogen atoms at the desired positions, along with a methylation step. smolecule.com Purification of the final product is typically achieved through recrystallization or chromatography. smolecule.com

One patented method for a related isomer, 6-Bromo-4-chloroquinoline, involves a three-step process starting from 4-bromaniline and ethyl propiolate, which provides a comprehensive yield of over 70%. google.com Future research could adapt such strategies for the synthesis of the 8-bromo isomer. The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also provide more direct and efficient routes. evitachem.com For instance, the Suzuki-Miyaura coupling reaction is a powerful tool for forming biaryl compounds from halogenated precursors and could be applied to modify the this compound core. evitachem.com Reinvestigation of bromination conditions for various 8-substituted quinolines has shown that the choice of solvent and reagent stoichiometry is critical for achieving high yields and selectivity, a principle that is directly applicable to optimizing the synthesis of this specific compound. researchgate.net

Advanced Spectroscopic and Theoretical Characterization

A thorough understanding of the structural and electronic properties of this compound is fundamental for its development. While basic characterization is available, advanced spectroscopic and theoretical studies are a promising avenue for future research. Spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are essential for confirming the structure. For example, detailed NMR analyses of related bromo-chloro-quinoline derivatives have been fully documented, providing a reference for the expected spectral features of this compound. google.com

Beyond experimental confirmation, theoretical calculations can provide deeper insights. Computational tools can predict key physicochemical properties. For this compound, predicted values for properties like the octanol-water partition coefficient (XlogP) and collision cross-section (CCS) are available, offering initial estimates of its lipophilicity and behavior in mass spectrometry. uni.lu Future studies could involve more advanced computational analyses, such as Density Functional Theory (DFT) calculations, to model its electronic structure, reactivity, and spectroscopic properties, which would complement experimental data and aid in the rational design of new derivatives.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrClN | uni.lu |

| Monoisotopic Mass | 254.94504 Da | uni.lu |

| Predicted XlogP | 3.9 | uni.lu |

| Predicted CCS ([M+H]+) | 142.2 Ų | uni.lu |

Discovery of New Molecular Targets and Mechanisms (In Vitro)

The quinoline core is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable intermediate for discovering new therapeutic agents. smolecule.comevitachem.com A significant area of future research is the in vitro screening of this compound and its derivatives against various biological targets to uncover novel mechanisms of action.

Research on other quinoline derivatives has revealed a wide range of potential molecular targets. For instance, certain quinoline-based compounds act as potent inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in memory and learning pathways, suggesting potential applications in treating Alzheimer's disease. nih.gov Other quinoline derivatives have been identified as inhibitors of crucial cancer-related proteins like Topoisomerase I (TOP1) and kinases such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR). researchgate.net The unique substitution pattern of this compound may confer selectivity and potency for these or other, yet undiscovered, targets. Future research should involve broad-based cellular and enzymatic assays to identify its biological activity, followed by target deconvolution studies to pinpoint the specific molecular partners and pathways it modulates.

Design of Multi-Targeted Ligands Based on the Quinoline Core

Given the complexity of diseases like cancer, there is growing interest in developing multi-targeted ligands that can modulate several disease-relevant pathways simultaneously. The quinoline scaffold is an excellent platform for this approach. nih.gov Future academic work can leverage the this compound structure as a core to design and synthesize compounds aimed at multiple biological targets. nih.gov

Several studies have demonstrated the successful design of multi-targeted inhibitors based on the quinoline ring. nih.govrsc.org One approach involved the in silico design of quinoline derivatives intended to simultaneously inhibit topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette transporter G2 (ABCG2), all of which are relevant targets in oncology. nih.govnih.gov Another study reported the successful synthesis of novel quinoline derivatives as dual-target inhibitors of EGFR and HER-2, which showed significant antiproliferative activity in cancer cell lines. rsc.org Similarly, 2-arylquinoline cores have been used to develop dual inhibitors of FAK and EGFR. researchgate.net The reactive halogen atoms on the this compound ring provide convenient handles for synthetic modification, allowing researchers to systematically explore the chemical space and optimize binding to multiple targets.

Table 2: Examples of Multi-Targeted Drug Design Based on the Quinoline Scaffold

| Quinoline-Based Ligand Class | Targeted Proteins | Therapeutic Area | Reference |

|---|---|---|---|

| Camptothecin Derivatives | Topoisomerase I, BRD4, ABCG2 | Cancer | nih.govnih.gov |

| Substituted Quinolines | EGFR, HER-2 | Cancer | rsc.org |

Integration of Advanced Computational Techniques in Discovery Pipelines

The role of computer-aided drug discovery (CADD) is becoming increasingly central to modern pharmaceutical research, offering a way to accelerate the discovery process and reduce costs. nih.gov Future research on this compound and its derivatives will greatly benefit from the tight integration of these advanced computational techniques into the discovery pipeline. nih.gov

Computational methods can be applied at various stages, from initial hit identification to lead optimization. nih.gov Ligand-based methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, can be used to design new molecules with enhanced activity based on a set of known active compounds. nih.govmdpi.com For example, a 3D-QSAR model was successfully used to analyze the structure-activity relationship of quinoline-based compounds, leading to the design of novel derivatives with improved predicted anti-gastric cancer activity. mdpi.com

Structure-based methods, such as molecular docking and molecular dynamics (MD) simulations, can predict how these designed compounds interact with their biological targets at an atomic level. nih.govmdpi.com These techniques were used to predict the binding affinities of novel quinoline derivatives to targets like topoisomerase I and BRD4, with docking scores indicating strong potential for interaction. nih.govnih.gov The integration of these in silico tools allows for the rapid, virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and experimental testing, creating a more efficient and rational discovery pipeline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-4-chloro-6-methylquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation and methylation. For example:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Chlorination : Phosphorus oxychloride (POCl₃) under reflux conditions (110°C) for 4–6 hours.

- Methylation : Employ methyl iodide (CH₃I) with a base like K₂CO₃ in acetonitrile.

- Microwave-assisted synthesis can reduce reaction time by 60–70% compared to conventional heating .

- Key Variables : Catalyst choice (e.g., Lewis acids like FeCl₃), solvent polarity, and temperature control are critical for minimizing side products.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- IR : Confirm C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches.

Q. How does the methyl group at position 6 influence the compound’s reactivity in cross-coupling reactions?

- Mechanism : The methyl group sterically hinders electrophilic substitution at adjacent positions, directing Suzuki-Miyaura couplings to the bromine site.

- Example : Palladium-catalyzed coupling with aryl boronic acids proceeds at 8-Bromo, leaving 4-Cl and 6-Me intact. Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12h) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during halogenation of methyl-substituted quinolines?

- Analysis : Conflicting reports on bromination/chlorination sites arise from solvent polarity and directing effects. For 6-Me-substituted quinolines:

- Polar solvents (DMF) : Favor halogenation at position 8 due to resonance stabilization.

- Non-polar solvents (CCl₄) : Steric effects dominate, leading to mixed products.

- Validation : Combine DFT calculations (e.g., Gaussian) with LC-MS to track intermediate formation .

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

- Challenges :

- Weak diffraction : Halogen atoms (Br, Cl) cause absorption errors; use synchrotron radiation or low-temperature (150 K) data collection .

- Disorder : Methyl groups may exhibit rotational disorder; refine using SHELXL’s PART instruction .

Q. How do substitution patterns (Br, Cl, Me) affect the compound’s biological activity compared to analogs?

- Comparative Study :

- Antimicrobial assays : 8-Bromo-4-chloro-6-Me shows 2–3× higher MIC than 6-Bromo-2-chloro-4-Me against S. aureus due to enhanced lipophilicity.

- Cytotoxicity : Methyl at position 6 reduces IC₅₀ by 40% in MCF-7 cells vs. non-methylated analogs.

- Method : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., DNA gyrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.